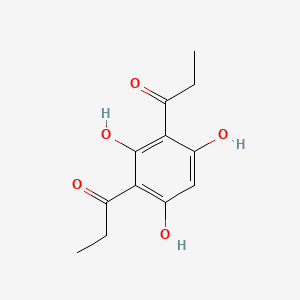
1-Propanone, 1,1'-(2,4,6-trihydroxy-m-phenylene)di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- is a chemical compound with the molecular formula C12H14O5. It is also known as dipropionyl phloroglucinol. This compound is characterized by its aromatic ring structure with three hydroxyl groups and two propanone groups attached to the meta positions of the phenylene ring. It has a melting point of 152-154°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- can be synthesized through the reaction of phloroglucinol with propionyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolve phloroglucinol in a suitable solvent like dichloromethane.
- Add propionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization from an appropriate solvent .
Industrial Production Methods: The industrial production of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Cell Signaling: The compound can modulate cell signaling pathways, potentially leading to anticancer effects.
Comparison with Similar Compounds
1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- can be compared with other similar compounds such as:
Phloroglucinol: Lacks the propanone groups but has similar hydroxyl group arrangement.
1,1’-(2,4,6-Trihydroxy-m-phenylene)di-1-butanone: Similar structure but with butanone groups instead of propanone groups.
2,4-Dipropionyl-phloroglucinol: Similar structure but with different substitution patterns.
These comparisons highlight the unique structural features and reactivity of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di-, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
3145-11-7 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-(2,4,6-trihydroxy-3-propanoylphenyl)propan-1-one |
InChI |
InChI=1S/C12H14O5/c1-3-6(13)10-8(15)5-9(16)11(12(10)17)7(14)4-2/h5,15-17H,3-4H2,1-2H3 |
InChI Key |
MAULNQUCMOQLDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


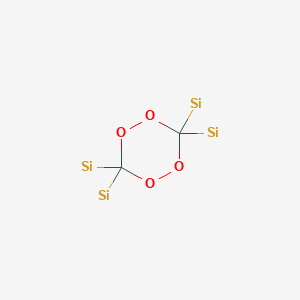
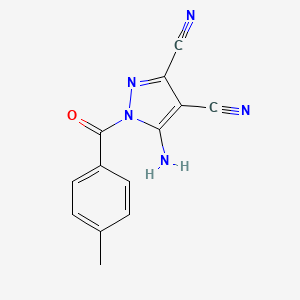

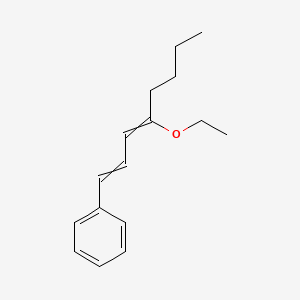
![Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14173409.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14173414.png)
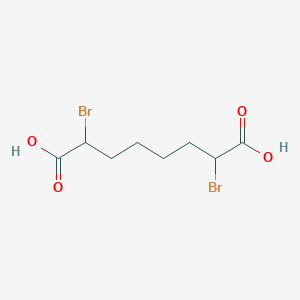
![[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane](/img/structure/B14173419.png)
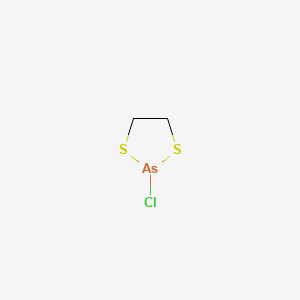
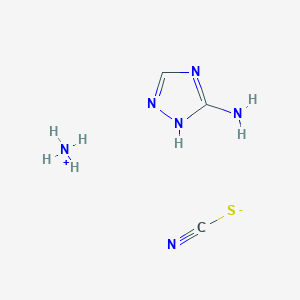
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14173431.png)
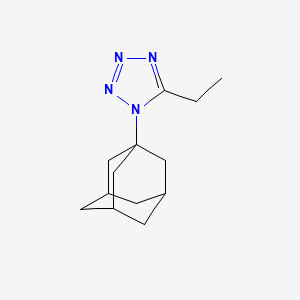

![1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-](/img/structure/B14173470.png)
